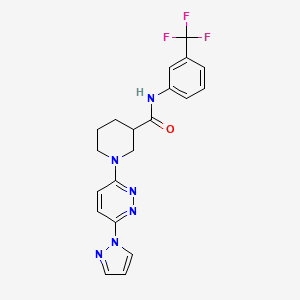

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide

Description

This compound (CAS: 1286728-99-1) is a heterocyclic small molecule featuring a pyridazine core substituted at the 3-position with a 1H-pyrazol-1-yl group and at the 6-position with a piperidine-3-carboxamide moiety. The amide nitrogen is further substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the pyridazine-pyrazole scaffold may contribute to π-π stacking interactions in biological targets . Its molecular formula is C₂₃H₂₁F₃N₆O, with a molecular weight of 454.45 g/mol.

Properties

IUPAC Name |

1-(6-pyrazol-1-ylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N6O/c21-20(22,23)15-5-1-6-16(12-15)25-19(30)14-4-2-10-28(13-14)17-7-8-18(27-26-17)29-11-3-9-24-29/h1,3,5-9,11-12,14H,2,4,10,13H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPNECWHUJNLRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a member of the pyrazole family, known for its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of the compound is , indicating the presence of a trifluoromethyl group, which is often associated with enhanced biological activity and metabolic stability .

Anticancer Properties

Research has highlighted the compound's ability to inhibit the activity of cullin-RING ubiquitin ligases (CRLs), which are crucial in regulating protein degradation pathways associated with cancer progression. A study demonstrated that specific derivatives of pyrazolo-pyridazine compounds, including this one, showed significant inhibition of CRL activation by disrupting interactions essential for neddylation, a process vital for CRL function .

Table 1: Inhibitory Effects on CRL Activation

| Compound | IC50 (µM) | Effect on Cell Growth |

|---|---|---|

| Compound 40 (reference) | 0.18 | Inhibits anchorage-independent growth |

| This compound | TBD | TBD |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. Comparative analysis showed that some derivatives exhibited higher selectivity and potency than traditional anti-inflammatory drugs such as diclofenac .

Table 2: COX Inhibition Comparison

| Compound | COX-2 Selectivity Index | Reference Drug |

|---|---|---|

| This compound | TBD | Diclofenac (S.I. = 8.60) |

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed against various bacterial strains. Preliminary results indicated promising antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications in treating infections .

The biological activity of this compound is largely attributed to its structural features:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, facilitating better cellular uptake and prolonged action.

- Pyrazole and Pyridazine Moieties : Known to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways.

Case Studies

In a recent case study involving a derivative of this compound, researchers found that it significantly reduced tumor size in xenograft models of colorectal cancer when administered at a dosage of 50 mg/kg. The study also reported minimal toxicity, highlighting the compound's therapeutic potential .

Future Directions

Further research is necessary to fully elucidate the pharmacokinetics and long-term effects of this compound. Studies focusing on optimizing its structure for improved efficacy and reduced side effects are ongoing.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazolo[3,4-b]pyridine scaffolds exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation . The compound may similarly demonstrate efficacy against cancer through mechanisms such as:

- Inhibition of Cell Proliferation: Targeting pathways involved in cell cycle regulation.

- Induction of Apoptosis: Triggering programmed cell death in malignant cells.

Anti-inflammatory Properties

Compounds with similar structural motifs have been reported to possess anti-inflammatory effects. These effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . The potential application of this compound as an anti-inflammatory agent could be significant for treating conditions like arthritis or chronic inflammatory diseases.

Neurological Applications

There is emerging evidence supporting the role of pyrazole derivatives in neurological disorders. They may act as neuroprotective agents or cognitive enhancers by modulating neurotransmitter systems or reducing neuroinflammation . The specific compound could be investigated for:

- Alzheimer’s Disease: Inhibiting amyloid-beta aggregation.

- Parkinson’s Disease: Protecting dopaminergic neurons from oxidative stress.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

- A study published in Molecules highlighted the anticancer activity of pyrazolo[3,4-b]pyridine derivatives against various tumor cell lines, demonstrating IC50 values in the low micromolar range .

- Another research article focused on the anti-inflammatory potential of substituted pyrazoles, showing promising results in preclinical models of inflammation .

These findings suggest that 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide could be a valuable candidate for further investigation in drug development.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The amide bond in the compound undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and aniline derivative.

-

Conditions :

-

Mechanism :

-

Acidic: Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

-

Basic: Hydroxide ion attack on the carbonyl carbon.

-

-

Byproducts : Piperidine-3-carboxylic acid and 3-(trifluoromethyl)aniline.

Cross-Coupling Reactions at the Pyridazine Ring

The pyridazine ring undergoes Suzuki-Miyaura coupling at the 3- or 6-position, facilitated by its electron-deficient nature.

-

Key Insight : Steric hindrance from the pyrazole group at C-6 limits reactivity at this position, favoring C-3 modifications .

Reduction of the Pyridazine Ring

The pyridazine moiety can be partially hydrogenated to a tetrahydropyridazine derivative under catalytic hydrogenation.

-

Conditions :

-

H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6 hours.

-

-

Product : 1-(6-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydropyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide .

-

Selectivity : The pyrazole ring remains intact due to its aromatic stability.

Functionalization of the Pyrazole Ring

The 1H-pyrazole group undergoes electrophilic substitution at the N-1 and C-4 positions.

Nitration

-

Product : 4-Nitro-1-(pyridazin-3-yl)pyrazole derivative.

-

Application : Introduces sites for further derivatization (e.g., reduction to amine) .

Alkylation

Stability Under Pharmacological Conditions

The compound’s stability in biological systems is critical for drug development:

Coordination Chemistry

The pyridazine and pyrazole nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.

Photochemical Reactivity

UV irradiation (254 nm) induces [4+2] cycloaddition between the pyridazine and pyrazole rings, forming a fused bicyclic product .

Comparison with Similar Compounds

Structural Analogues with Pyridazine/Pyridine Cores

Key Observations :

- The CF₃ group in the target compound increases hydrophobicity compared to chlorine or methyl substituents in analogues .

Variations in Amide Substituents

Key Observations :

Q & A

Q. What synthetic strategies are recommended for constructing the pyridazine-piperidine core in this compound?

Methodological Answer: The pyridazine-piperidine core can be synthesized via multi-step heterocyclic coupling. A validated approach involves:

- Step 1: Reacting 3-fluoropyridine derivatives with hydrazine to form pyrazolo[4,3-b]pyridine intermediates (e.g., brominated intermediates like 3-bromo-1H-pyrazolo[4,3-b]pyridine) under reflux conditions (110°C, 16 hrs) .

- Step 2: Introducing the piperidine moiety via Buchwald-Hartwig coupling using Pd catalysts (e.g., Pd₂(dba)₃/XPhos) with cesium carbonate as a base in DMF at 100°C .

- Step 3: Functionalizing the piperidine nitrogen with a trifluoromethylphenyl group via carboxamide coupling using acyl chlorides and triethylamine in dichloromethane .

Key Validation: Monitor reaction progression via LCMS and purify intermediates using silica gel chromatography (ethyl acetate/hexane gradients) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the trifluoromethyl group appears as a singlet near δ 120 ppm in ¹³C NMR, while pyridazine protons resonate between δ 7.5–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight with <2 ppm error (e.g., ESI+ mode for [M+H]+ ion detection) .

- HPLC Purity: Achieve >98% purity using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are suitable for initial biological evaluation?

Methodological Answer:

- Anti-Proliferative Assays: Use MTT or CellTiter-Glo® on cancer cell lines (e.g., prostate cancer PC-3 cells) with IC₅₀ determination over 72 hrs. Include autophagy markers (LC3-II/LC3-I ratio via western blot) to assess mechanisms similar to related pyridazinones .

- Target Engagement: Evaluate mTOR/p70S6K inhibition via phospho-specific antibodies in lysates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Methodological Answer:

- Variation of Substituents: Modify the pyrazole (e.g., methyl vs. trifluoromethyl at position 3) and pyridazine (e.g., chloro vs. methoxy at position 6) to assess impact on mTOR binding. Use molecular docking (e.g., AutoDock Vina) with mTOR’s ATP-binding pocket (PDB: 4JSX) .

- Piperidine Flexibility: Replace piperidine with morpholine or rigid bicyclic amines to study conformational effects on membrane permeability (logP via shake-flask method) .

Q. How to resolve contradictions in reported biological activities of analogous compounds?

Methodological Answer:

- Dose-Response Validation: Replicate conflicting studies under standardized conditions (e.g., 10–100 µM range, 48–72 hrs incubation) .

- Off-Target Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify secondary targets (e.g., FLT3 or JAK2 inhibition) that may explain divergent results .

Q. What crystallographic techniques elucidate this compound’s binding mode?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (ethyl acetate/hexane, 10 days). Analyze dihedral angles between pyridazine and piperidine rings (e.g., 89.17° in analogous structures) to predict steric clashes in protein binding .

- Hydrogen Bond Analysis: Identify intermolecular interactions (e.g., N–H···N or C–H···π bonds) that stabilize ligand-receptor complexes .

Q. How to design pharmacokinetic studies for in vivo translation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.